PK9327

説明

特性

分子式 |

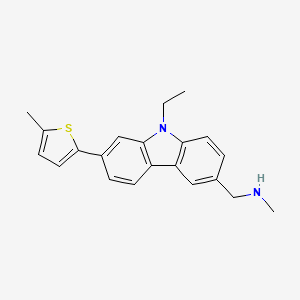

C21H22N2S |

|---|---|

分子量 |

334.5 g/mol |

IUPAC名 |

1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine |

InChI |

InChI=1S/C21H22N2S/c1-4-23-19-9-6-15(13-22-3)11-18(19)17-8-7-16(12-20(17)23)21-10-5-14(2)24-21/h5-12,22H,4,13H2,1-3H3 |

InChIキー |

AYQRLKNUUZAQQN-UHFFFAOYSA-N |

正規SMILES |

CCN1C2=C(C=C(C=C2)CNC)C3=C1C=C(C=C3)C4=CC=C(S4)C |

製品の起源 |

United States |

準備方法

合成経路および反応条件

PK9327の合成は、コア構造の調製から始まり、目的の分子構造を得るための官能基修飾が続く、複数のステップで構成されます。 特定の合成経路および反応条件は、機密情報であり、詳細に公表されていません。 この化合物は通常、縮合反応、求核置換反応、再結晶やクロマトグラフィーなどの精製プロセスを含む、標準的な有機化学的手法を用いて合成されます .

工業的生産方法

This compoundの工業的生産には、より多くの量に対応するために、研究室での合成方法を拡大することが必要となる可能性があります。 これには、収率を上げるための反応条件の最適化、厳格な品質管理によって純度を確保すること、および大規模精製技術の採用が含まれます。 正確な工業的生産方法は機密情報であり、公表されていません .

化学反応の分析

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

化学: タンパク質における空洞形成変異の安定化を研究するためのモデル化合物として使用されます。

生物学: p53変異の安定化と正常なタンパク質機能の回復における役割が調査されています。

医学: 特にp53変異を伴うがんにおいて、がん治療のための潜在的な治療薬として研究されています。

科学的研究の応用

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 334.5 g/mol. Its structure features an ethyl group, a methylthiophene substituent, and a carbazole core, which contribute to its distinct properties and potential applications.

Anticancer Activity

Research indicates that compounds with similar structures to 1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine exhibit significant anticancer properties. For instance, studies have shown that carbazole derivatives can inhibit the growth of various human tumor cell lines, including HCT-116 and MCF-7, with IC50 values often below 100 μM . The unique combination of the carbazole and methylthiophene functionalities may enhance the pharmacological profile compared to simpler analogs.

Photoinitiators

In addition to medicinal applications, this compound may serve as an effective photoinitiator in polymer chemistry. Photoinitiators are crucial in initiating polymerization processes upon exposure to light. The structural attributes of 1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine suggest it could efficiently absorb UV light and facilitate the curing process in coatings and adhesives .

Synthesis and Derivatives

The synthesis of 1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine typically involves multi-step organic synthesis techniques. Understanding its synthesis allows for the development of derivatives with enhanced properties or novel functionalities.

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(9-Ethylcarbazol-3-yl)-N-methylmethanamine | Structure | Lacks the methylthiophene group but retains similar core structure |

| 5-Methylthiophene | Structure | Simple thiophene derivative; less complex |

| 1-(5-Methylthiophen-2-yl)-N,N-dimethylethanamine | Structure | Contains dimethyl amine; different biological profile |

Case Study 1: Anticancer Evaluation

A study conducted by the National Cancer Institute evaluated various carbazole derivatives, including those structurally related to 1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine. The results indicated a high level of antimitotic activity against tested human tumor cells, suggesting that this compound could be a candidate for further development as an anticancer agent .

Case Study 2: Photopolymer Applications

In material science applications, research has demonstrated that structurally similar compounds function effectively as photoinitiators in UV-curable systems. Their efficiency in initiating polymerization reactions under UV light has been documented, indicating potential commercial applications in coatings and adhesives industries .

作用機序

類似の化合物との比較

類似の化合物

Nutlin-3: p53経路を標的とする別の低分子阻害剤。

RG7112: p53変異を標的とする化合物。

MI-773: 類似の作用機序を持つ低分子阻害剤

類似化合物との比較

Structural Analogues and Substituent Effects

The pharmacological profile of carbazole derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Carbazole Derivatives

Key Observations:

Substituent Impact on Activity: The addition of heterocyclic groups (furan, thiazole, thiophene) at the 7-position enhances genotoxic and epigenetic effects compared to PK083. For instance, PK9320 (furan) reduces DNA methylation, while PK9323 (thiazole) exhibits stronger DNA damage induction .

Mechanistic Divergence: PK083 lacks substituents at the 7-position and functions primarily as a "damage-corrective" agent without significant genotoxicity. In contrast, PK9320/9323 and the target compound likely exploit substituent-DNA/protein interactions to restore p53 function or induce epigenetic changes .

The target compound’s methylthiophene group may confer similar advantages in DNA binding or enzyme inhibition.

Cytotoxicity and Selectivity

- PK083: Shows low intrinsic genotoxicity, making it suitable for long-term corrective therapy in p53-mutated cancers .

- PK9320/9323: Exhibit higher cytotoxicity in MCF-7 breast cancer cells, with PK9323 causing pronounced DNA strand breaks (Comet assay) and PK9320 inducing hypomethylation (MS-AP-PCR data) .

- Target Compound : While direct cytotoxicity data are unavailable, its structural similarity to PK9320/9323 suggests comparable or enhanced activity. The methylthiophene group may improve membrane permeability and target affinity relative to furan/thiazole analogues.

生物活性

1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine is a compound belonging to the carbazole family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure highlights the presence of a carbazole moiety, which is crucial for its biological interactions.

Mechanisms of Biological Activity

1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine exhibits several mechanisms of action that contribute to its biological effects:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can help mitigate oxidative stress in cells.

- Anticancer Properties : Research indicates that carbazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

A study demonstrated that derivatives of carbazole, including this compound, significantly inhibited the growth of several cancer cell lines. The mechanism involved the activation of apoptotic pathways and inhibition of specific kinases associated with tumor growth .

Antioxidant Properties

In vitro assays revealed that the compound effectively reduced reactive oxygen species (ROS) levels in human cell lines, suggesting a strong antioxidant capability. This property is particularly beneficial in preventing cellular damage associated with aging and various diseases .

Case Studies

Several case studies have highlighted the potential therapeutic applications of 1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine:

- Study on Cancer Cell Lines : A comprehensive study involving breast and colon cancer cell lines indicated that this compound could reduce cell viability by over 50% at specific concentrations. The study concluded that further investigation into its mechanism could lead to novel cancer therapies .

- Neuroprotection in Animal Models : In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a neuroprotective agent .

Data Tables

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/SDD level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .

- Molecular Docking (AutoDock Vina) : Simulate binding to p53 Y220C (PDB: 2VUK); prioritize poses with lowest ΔG (kcal/mol).

- MD Simulations (GROMACS) : Assess stability of compound-protein complexes over 100 ns trajectories .

How is the compound’s genotoxicity and epigenotoxicity evaluated in vitro?

Basic Research Question

- Comet Assay : Quantify DNA strand breaks in treated MCF-7 cells (alkaline conditions, % tail DNA as metric) .

- Methylation-Sensitive AP-PCR : Screen for global DNA methylation changes using primers targeting CpG islands .

- Histone Modification Analysis :

- Western Blot : Measure H3K27me3 (epigenetic silencing marker).

- ChIP-qPCR : Validate methylation at specific loci (e.g., p53 promoter).

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Advanced Research Question

- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts .

- Refinement (SHELXL) :

- Validation : Check R1/wR2 residuals (<5%) and Fo-Fc maps for unmodeled electron density .

How do structural modifications (e.g., thiophene vs. furan substitution) impact biological activity?

Advanced Research Question

- SAR Studies : Compare PK9320 (furan) and PK9323 (thiazole) analogs:

- Biological Testing :

What analytical techniques resolve isomeric impurities during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。